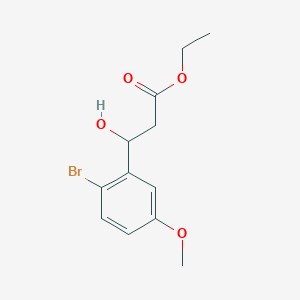
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methoxy group, and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Formation of 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate
Reduction: Formation of 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The hydroxy group can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
- Ethyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate
- Ethyl 3-(2-chloro-5-methoxyphenyl)-3-hydroxypropanoate
These compounds share similar structural features but differ in the position of substituents or the nature of the halogen atom
Biological Activity
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article synthesizes current research findings on its biological activity, highlighting its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a bromo and methoxy substitution on the phenyl ring, which may influence its interaction with biological targets. The presence of these halogenated groups is believed to enhance the compound's reactivity and selectivity towards various enzymes and receptors.
Preliminary studies suggest that the bromine atom in the structure plays a crucial role in enhancing binding affinity to specific biological targets. This can lead to various biological effects, including:
- Anti-inflammatory properties : The compound has shown promise in reducing inflammation markers in vitro.
- Antimicrobial activity : It has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar halogenated structures could inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at concentrations starting from 0.25× MIC .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Specific assays have shown a decrease in TNF-α levels when cells were treated with the compound, indicating its potential use in managing inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation tested this compound against various bacterial strains. The results indicated a notable reduction in bacterial viability, particularly against MRSA strains. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell lysis. -
Case Study on Anti-inflammatory Activity :
In a controlled laboratory setting, human immune cells treated with this compound showed reduced activation of NF-kB signaling pathways, which are critical in inflammatory responses. This suggests that the compound may serve as a therapeutic agent for conditions characterized by chronic inflammation.
Table 1: Biological Activities of this compound
Properties
Molecular Formula |
C12H15BrO4 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
PAPLYDIHYAKKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















